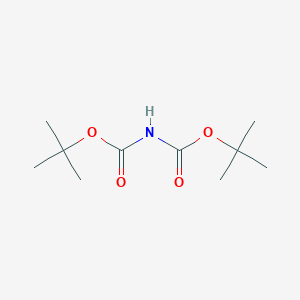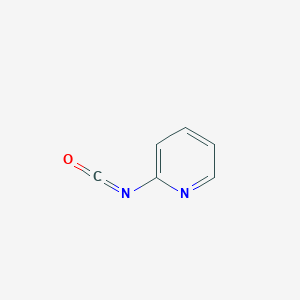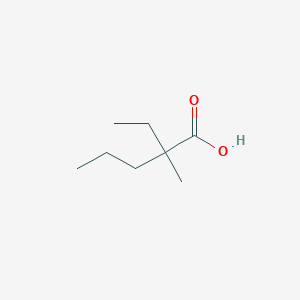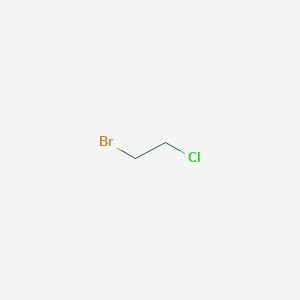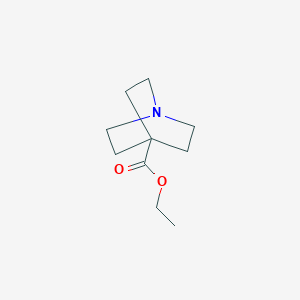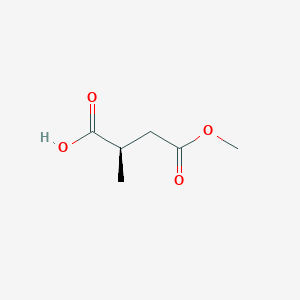
1,2-Distearoyl-3-oleoyl-rac-glycerol
Overview
Description
1,2-Distearoyl-3-oleoyl-rac-glycerol, also known as DORG, is an important phospholipid molecule that is found in many biological systems. It is a major component of cell membranes and is involved in a variety of cellular processes. DORG is a key component of the phospholipid bilayer, and is involved in the formation of lipid rafts, which are important for cellular signaling and transport. DORG is also involved in the regulation of various metabolic pathways and can be used in a variety of scientific studies.
Scientific Research Applications
Thermal and Structural Properties : Zhang et al. (2009) studied the thermal and X-ray diffraction properties of binary mixtures involving 1,2-Distearoyl-3-oleoyl-rac-glycerol. They found that these mixtures exhibited immiscible monotectic or peritectic mixing behavior, contrasting with mixtures of other similar compounds which formed molecular compound crystals (Zhang et al., 2009).
Crystallization Kinetics : Takeuchi et al. (2002) examined the crystallization kinetics of polymorphic forms in mixtures of this compound. They found that the formation of three polymorphic forms occurred at specific concentration ratios, with distinct double chain-length structures identified (Takeuchi et al., 2002).
Enzymatic Interesterification : Kim and Lee (2014) investigated the enzymatic interesterification of this compound to produce a cocoa butter replacer. They optimized conditions for the production and identified the major fatty acid compositions in the final product (Kim & Lee, 2014).
Enantiomeric Separation : Nagai et al. (2011) used recycle HPLC with a chiral column for the enantiomeric separation of asymmetric triacylglycerols, including this compound. This method can be used in the analysis of palm oil and similar products (Nagai et al., 2011).
Nuclear Magnetic Resonance Analysis : Arishima et al. (1996) applied the cross-polarization and magic-angle spinning nuclear magnetic resonance technique to analyze polymorphic forms of triacylglycerols including this compound. They observed distinct differences in each polymorphic form of this compound (Arishima et al., 1996).
Oxidative Stability Study : Zhou et al. (2014) investigated the oxidative stability of oleoyl residues in this compound. They found that the choline group in certain compounds could increase the stability of fatty acyl groups to oxidation (Zhou et al., 2014).
High-Performance Liquid Chromatography Analysis : Lo et al. (2004) focused on the separation of isomers of diacylglycerols, including this compound, using reversed-phase high-performance liquid chromatography. This method is key for analyzing mixtures from edible oils (Lo et al., 2004).
Properties
IUPAC Name |
[2-octadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,28,54H,4-24,26-27,29-53H2,1-3H3/b28-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIQXNTTVSKJC-FVDSYPCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-29-6 | |
| Record name | 1,2-Distearoyl-3-oleoyl-rac-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Distearo-1-olein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DISTEARO-1-OLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY364321CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO)?
A: SSO is primarily used as a cocoa butter replacer (CBR) in food applications. [, , ] It exhibits similar melting properties to cocoa butter, making it suitable for chocolate and confectionery products. [, , ]
Q2: How is SSO produced using enzymatic methods?
A: SSO can be produced through lipase-catalyzed interesterification of fully hydrogenated soybean oil (FHSBO) and oleic ethyl ester (OEE). [, , ] This reaction is typically conducted in a batch reactor at 75°C with continuous stirring. [, , ] The optimal molar ratio for SSO production is 1:1 (FHSBO:OEE) with a reaction time ranging from 2 to 5 hours. [, , ]
Q3: What are the challenges associated with enzymatic SSO production and how are they addressed?
A: Enzymatic synthesis generates not only SSO/SOS, but also other triacylglycerols (TAGs) like PSO/POS, SOO/OSO, and SSS, along with ethyl esters, monoacylglycerol (MAG), and diacylglycerol (DAG). [, , ] To purify the SSO, a combination of solvent fractionation (using methanol and acetone) and column chromatography with silica gel is employed. [, , ] Solvent fractionation helps remove unwanted ethyl esters and high-melting TAGs, while column chromatography effectively separates MAG and DAG. [, , ]
Q4: How does the fatty acid composition of the final SSO product compare to cocoa butter?
A: The final purified SSO product exhibits a fatty acid composition similar to cocoa butter, consisting primarily of palmitic acid (C16:0, 10.9~12.9 area%), stearic acid (C18:0, 52.2~54.9 area%), and oleic acid (C18:1, 34.2~35.5 area%). [, , ]
Q5: How do the melting properties of SSO compare to cocoa butter?
A: Both SSO and cocoa butter exhibit similar solid fat index (SFI) values and a narrow melting point range around 32 to 35°C. [, , ] This similarity in melting behavior contributes to SSO's suitability as a cocoa butter substitute. [, , ]
Q6: What research has been conducted on the physical properties of SSO blends?
A: Studies have investigated the phase behavior of binary blends of SSO and tristearin (SSS). [] These blends display monotectic behavior, with SSO acting as a solvent and impacting the crystallization and melting temperatures of SSS. [] The presence of SSO can also influence the polymorphic transitions of both SSS and itself. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)
